![molecular formula C18H14FN3O2S B2666375 3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide CAS No. 478246-51-4](/img/structure/B2666375.png)
3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide
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Description
3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C18H14FN3O2S and its molecular weight is 355.39. The purity is usually 95%.
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Biological Activity
3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a thiophene ring, a methoxy group, and a pyridine moiety, suggest diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C18H14FN3O2S, with a molecular weight of 355.39 g/mol. The presence of multiple functional groups allows for various interactions with biological targets, making it an interesting candidate for pharmacological research.
Structural Features
Feature | Description |
---|---|
Thiophene Ring | Five-membered ring structure |
Methoxy Group | -OCH₃ substituent |
Pyridine Moiety | Nitrogen-containing aromatic ring |
Fluorophenyl Group | Substituted phenyl ring with F |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines. For example, compounds with thiophene and pyridine moieties demonstrated significant cytotoxic effects against A549 lung cancer cells, with IC50 values reported between 0.75 µM to 4.21 µM .
- Antimicrobial Activity : The compound's structural similarities with known antimicrobial agents suggest potential antibacterial and antifungal properties. Compounds containing thiophene and fluorophenyl groups have been documented to exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Anti-inflammatory Properties : Related compounds have been evaluated for their anti-inflammatory effects, showing promise in reducing inflammatory markers in vitro and in vivo .
Case Studies
Several studies have assessed the biological activity of related compounds:
- Xia et al. (2022) reported on a series of thiophene derivatives that showed significant growth inhibition in cancer cell lines, emphasizing the role of structural modifications on biological efficacy .
- Fan et al. (2022) synthesized pyrazole-linked derivatives that exhibited cytotoxicity against A549 cell lines without inducing apoptosis, highlighting the importance of structural diversity in therapeutic applications .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Various techniques such as molecular docking studies and binding affinity assays are employed to elucidate these interactions.
Key Interaction Studies
Study | Methodology | Findings |
---|---|---|
Molecular Docking | Simulated binding interactions | High affinity for cancer targets |
Binding Affinity Assays | In vitro testing | Significant inhibition observed |
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-15-3-1-14(2-4-15)12-24-16-7-10-25-17(16)18(23)22-21-11-13-5-8-20-9-6-13/h1-11H,12H2,(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPDOTPPPDQRQY-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C/C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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